molecular formula C14H16N2O4 B6124396 N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide

N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B6124396
M. Wt: 276.29 g/mol
InChI Key: YRCYQBMLIHYHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a piperidine ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The piperidine ring can be synthesized through a series of cyclization reactions, followed by the introduction of the benzodioxole moiety via electrophilic aromatic substitution. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-6-oxopiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
  • N-(1-methyl-6-oxopiperidin-3-yl)methanesulfonamide
  • 1-(1-Methyl-6-oxopiperidin-3-yl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea

Uniqueness

N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a benzodioxole moiety sets it apart from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-16-7-10(3-5-13(16)17)15-14(18)9-2-4-11-12(6-9)20-8-19-11/h2,4,6,10H,3,5,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCYQBMLIHYHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.